molecular formula C7H9NO2S B8734417 2-(1,3-Thiazol-4-yl)butanoic acid

2-(1,3-Thiazol-4-yl)butanoic acid

Cat. No.: B8734417
M. Wt: 171.22 g/mol
InChI Key: ZJYRROVECILAHX-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)butanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)butanoic acid typically involves the condensation of thiazole derivatives with butanoic acid precursors. One common method includes the reaction of 4-thiazolylamine with butanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Thiazol-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but without the butanoic acid side chain.

    2-Aminothiazole: Contains an amino group instead of the butanoic acid side chain.

    Thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the thiazole ring.

Uniqueness

2-(1,3-Thiazol-4-yl)butanoic acid is unique due to the presence of both the thiazole ring and the butanoic acid side chain, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)butanoic acid

InChI

InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

ZJYRROVECILAHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC=N1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(1,3-Thiazol-4-yl)butanoic acid was prepared from commercially available 1,3-thiazol-4-ylacetic acid and ethyl iodide using a procedure analogous to that used to prepare
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Synthesis routes and methods II

Procedure details

2-(1,3-Thiazol-4-yl)butanoic acid was prepared from commercially available 1,3-thiazol-4-ylacetic acid and ethyl iodide using a procedure analogous to that used to prepare Intermediate 26. 1H NMR (500 MHz, CDCl3) δ: 0.95 (t, J=7.3, 3H), 1.25 (t, J=7.3, 3H), 1.95-2.05 (m, 1H), 2.08-2.17 (m, 1H), 3.88 (t, J=7.6, 1H), 4.15-4.23 (m, 2H), 7.22 (d, J=1.8, 1H), 8.77 (d, J=1.8, 1H).
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